2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine
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Overview
Description
2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the triazole ring, followed by subsequent functionalization to introduce the ethan-1-amine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the ethan-1-amine group.
1,2,3-Triazole: Another isomer with different nitrogen atom arrangement.
5-ethyl-1H-1,2,4-triazole: Similar structure but without the ethan-1-amine group.
Uniqueness
2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both the triazole ring and the ethan-1-amine group, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
1049721-62-1 |
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Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-2-5-8-6(3-4-7)10-9-5;/h2-4,7H2,1H3,(H,8,9,10);1H |
InChI Key |
WPFFVRYRUZBYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=N1)CCN.Cl |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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